2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile
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Overview
Description
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is a heterocyclic compound with the molecular formula C9H8N4 It is characterized by its imidazo[1,5-a]pyrimidine core structure, which is a fused ring system containing both imidazole and pyrimidine rings
Mechanism of Action
Target of Action
Similar compounds in the imidazo[1,5-a]pyrimidine class have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Imidazo[1,5-a]pyrimidine derivatives can act as either nucleophilic or electrophilic agents, depending on the specific sites on the molecule .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Related compounds have shown anticancer activity by inducing apoptosis in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions. This reaction can be catalyzed by trifluoroacetic acid (TFA) to yield the desired imidazo[1,5-a]pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups at specific positions on the ring system.
Scientific Research Applications
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes involving imidazo[1,5-a]pyrimidine derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused ring system with similar structural features.
Imidazo[4,5-b]pyridine: A related compound with a different ring fusion pattern.
Purine: A naturally occurring compound with a similar fused ring system, found in DNA and RNA.
Uniqueness: 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group at the 8-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-6-3-7(2)13-5-11-8(4-10)9(13)12-6/h3,5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHEIVTTKIMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(N=CN12)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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